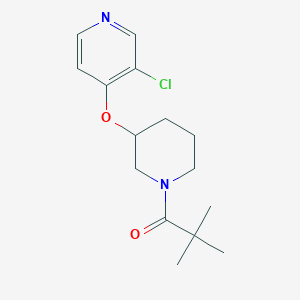

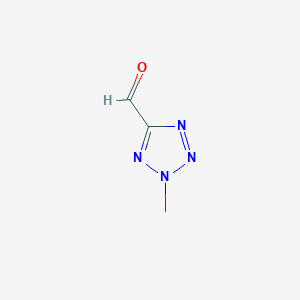

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide” is a complex organic compound. It is a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives have been reported to exhibit a wide diversity of pharmacological activities including antimicrobial, antitumor, analgesic, antihypertensive, and anti-inflammatory activity .

Synthesis Analysis

The synthesis of such compounds often involves the use of furan-2-carbonyl isothiocyanate as a precursor . Heterocyclization of furan-2-carbonyl isothiocyanate with a variety of aliphatic and aromatic nitrogen nucleophiles can result in the formation of a new series of heterocycles . Another method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol .Molecular Structure Analysis

The molecular structure of such compounds can be determined by various techniques such as IR, 1H NMR, 13C NMR, Mass spectrometry, and single crystal X-ray diffraction method . The crystal structure can show the formation of two-dimensional (2D) layered structure .Chemical Reactions Analysis

Furan-2-carbonyl isothiocyanate, a key reactant in the synthesis of these compounds, is known for its reactivity. It contains an acyl group and a thiocyanate group, making it more reactive than alkyl isothiocyanates due to the presence of the electron-withdrawing acyl group .Applications De Recherche Scientifique

Synthesis and Pharmacological Potential

Synthesis of Tetrahydroisoquinolines

A study described the lateral lithiation of related compounds, leading to the synthesis of tetrahydroisoquinolines, demonstrating a method that could potentially apply to the synthesis of "N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide" derivatives. These compounds have shown to be precursors to pharmacologically relevant molecules (Smith, El‐Hiti, & Hegazy, 2010).

Anticancer and Antimicrobial Activities

A derivative closely related to the compound was synthesized and found to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This highlights the compound's potential as a scaffold for developing therapeutic agents (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Novel Synthetic Approaches

Diastereoselective Alkylation

Research into the synthesis of the alkaloid (+)-corlumine utilized phenylalanine-derived precursors, illustrating a method that could potentially be adapted for the synthesis of "this compound" and its analogs. This approach emphasizes the compound's utility in synthesizing complex natural products (Huber & Seebach, 1987).

Cobalt-Catalyzed Cyclization

A study on cobalt-catalyzed cyclization of benzamides with alkynes to produce isoquinolone derivatives hints at a potential pathway for the synthesis of complex molecules utilizing "this compound" as a precursor, showcasing the synthetic versatility of such compounds (Manoharan & Jeganmohan, 2018).

Mechanistic Studies and Methodology Development

- Metal-Free Synthesis of 3-Arylquinolin-2-ones: An investigation into the metal-free synthesis of 3-arylquinolin-2-ones from acrylic amides via a highly regioselective 1,2-aryl migration presented a methodology that could be applicable to the synthesis of related "this compound" compounds. This study provides insights into the reaction mechanism and regioselectivity (Liu et al., 2016).

Orientations Futures

Furan derivatives have been gaining attention in the field of medicinal chemistry due to their diverse biological activities . The future research could focus on synthesizing new furan derivatives and evaluating their biological activities. Additionally, the utilization of furan-2-carbonyl isothiocyanate as a precursor for the building of some novel heterocycles of expected biological activity could be explored further .

Propriétés

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-19(2,3)18(23)20-14-9-8-13-6-4-10-21(15(13)12-14)17(22)16-7-5-11-24-16/h5,7-9,11-12H,4,6,10H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTVURLZJCZIHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CO3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2974197.png)

![8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2974199.png)

![methyl 4-((2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2974202.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B2974203.png)

![N-(4-acetamidophenyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2974207.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2974209.png)

![1-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2974210.png)